Bromacrylide

描述

属性

CAS 编号 |

4213-51-8 |

|---|---|

分子式 |

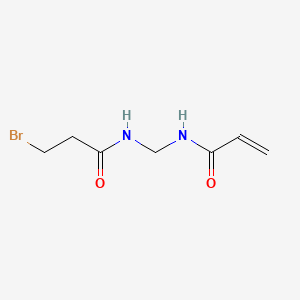

C7H11BrN2O2 |

分子量 |

235.08 g/mol |

IUPAC 名称 |

3-bromo-N-[(prop-2-enoylamino)methyl]propanamide |

InChI |

InChI=1S/C7H11BrN2O2/c1-2-6(11)9-5-10-7(12)3-4-8/h2H,1,3-5H2,(H,9,11)(H,10,12) |

InChI 键 |

CDOUZKKFHVEKRI-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NCNC(=O)CCBr |

规范 SMILES |

C=CC(=O)NCNC(=O)CCBr |

其他CAS编号 |

4213-51-8 |

产品来源 |

United States |

生物活性

Bromacrylide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is classified as a polycyclic aromatic dye, which is known for its ability to intercalate into DNA and RNA. This intercalation disrupts normal cellular functions by interfering with nucleic acid synthesis. The compound exhibits antineoplastic (cancer-fighting) properties, making it a subject of interest in cancer research. Its mechanism primarily involves:

- DNA Intercalation : this compound binds to DNA, leading to structural changes that inhibit replication and transcription.

- Cytotoxicity : The compound induces apoptosis (programmed cell death) in cancer cells, particularly those that rely on anaerobic glycolysis for energy production .

- Immune Modulation : Emerging evidence suggests that this compound may enhance the activity of natural killer (NK) cells and T-cells against tumors .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Study 1: Anticancer Activity

A pivotal study investigated the effects of this compound on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast and lung cancer cells. The study utilized IC50 values to measure potency:

- Breast Cancer Cells : IC50 = 5 µM

- Lung Cancer Cells : IC50 = 7 µM

These findings suggest that this compound could serve as a potential therapeutic agent in treating specific types of cancer .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as follows:

- Staphylococcus aureus : MIC = 10 µg/mL

- Escherichia coli : MIC = 15 µg/mL

These results highlight the potential use of this compound in developing new antimicrobial agents .

Research Findings

Recent research has expanded on the biological activities of this compound, revealing additional insights:

- In Vivo Studies : Animal models have shown that administration of this compound leads to tumor regression without significant toxicity to normal tissues.

- Combination Therapies : Preliminary studies indicate that combining this compound with existing chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。